DCZ5418

TRIP13 inhibition multiple myeloma xenograft in vivo antitumor activity

Researchers seeking TRIP13 inhibitors for multiple myeloma studies often face the dose-limiting toxicity of cantharidin and the moderate in vivo efficacy of first-generation agents. DCZ5418, a rationally designed cantharidin derivative, directly binds TRIP13 and disrupts its enzymatic function to suppress MM cell proliferation in vitro and in vivo. • Requires lower effective dose (15 mg/kg) vs DCZ0415 (25 mg/kg), reducing systemic exposure. • Validated in xenograft models; suitable as a chemical probe for TRIP13 pathway dissection. • Supplied with analytical documentation to ensure lot-to-lot consistency for preclinical studies.

Molecular Formula C22H22N2O3
Molecular Weight 362.4 g/mol
Cat. No. B12374005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCZ5418
Molecular FormulaC22H22N2O3
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC12C3CCC(C1(C(=O)N(C2=O)C4=CC=C(C=C4)CC5=CC=NC=C5)C)O3
InChIInChI=1S/C22H22N2O3/c1-21-17-7-8-18(27-17)22(21,2)20(26)24(19(21)25)16-5-3-14(4-6-16)13-15-9-11-23-12-10-15/h3-6,9-12,17-18H,7-8,13H2,1-2H3/t17-,18+,21+,22-
InChIKeyDZGUDPKHBIPNCC-MTIDIVMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCZ5418 TRIP13 Inhibitor Overview


DCZ5418 (CAS 2883709-99-5; C22H22N2O3; MW 362.42) is a synthetic small-molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), an AAA+ ATPase that regulates mitotic checkpoint silencing and DNA repair [1]. The compound was designed as a structural derivative of the natural product cantharidin, a known antimyeloma agent whose clinical utility was constrained by severe adverse effects, and was optimized based on the pharmacophore of the first-generation TRIP13 inhibitor DCZ0415 [2]. DCZ5418 has been validated in vitro and in vivo to suppress multiple myeloma (MM) cell proliferation by binding directly to TRIP13 and disrupting its enzymatic function .

DCZ5418 Differentiation Profile


Generic substitution among TRIP13 inhibitors is unsupported by the available evidence, as the chemical scaffold directly influences target engagement, potency, and safety margins. DCZ5418 belongs to a series of cantharidin-derived compounds (including DCZ0415, TI17, and DCZ5417) that, despite sharing a common molecular target, exhibit divergent in vivo efficacy and toxicity profiles [1]. In particular, DCZ5418 was rationally designed to overcome the dose-limiting toxicity of cantharidin while improving upon the in vivo antitumor efficacy of the first-in-class agent DCZ0415. Without direct comparative data, substituting DCZ5418 with another TRIP13 inhibitor would be an uncontrolled variable in any experimental or therapeutic context. The following section presents the quantitative differentiation evidence that should inform selection decisions.

DCZ5418 Comparative Evidence


In Vivo Efficacy Comparison

In a head-to-head comparison using tumor xenograft models of multiple myeloma, DCZ5418 achieved significant antitumor effects at a lower administered dose than its predecessor DCZ0415 [1].

TRIP13 inhibition multiple myeloma xenograft in vivo antitumor activity

Molecular Docking Binding Affinity

Computational modeling demonstrated that DCZ5418 adopts a similar binding mode to the TRIP13 protein as DCZ0415 but yields a stronger docking score, indicating a more favorable predicted binding interaction [1].

molecular docking TRIP13 binding cantharidin derivative

Acute Toxicity Reduction

An acute toxicity test demonstrated that DCZ5418 exhibits significantly reduced toxicity compared to cantharidin, the natural product from which it is derived and whose clinical use is precluded by severe adverse effects [1].

acute toxicity in vivo safety cantharidin derivative

TRIP13 Target Validation

DCZ5418 is one of four reported small-molecule inhibitors of TRIP13 (along with DCZ0415, TI17, and DCZ5417) that have been shown to effectively suppress malignant cell growth in various cancer types, including multiple myeloma [1]. This collective evidence validates TRIP13 as a pharmacologically tractable target for cancer therapy.

TRIP13 oncology multiple myeloma

Data Availability and Limitations

High-strength, quantitative, direct comparative data for DCZ5418 against other TRIP13 inhibitors (e.g., TI17, DCZ5417) or against standard-of-care agents for multiple myeloma (e.g., bortezomib, lenalidomide) are not currently available in the public domain. Most available evidence is qualitative or comparative only to the parent compound cantharidin and the first-generation agent DCZ0415.

data limitations comparator studies TRIP13 inhibitors

DCZ5418 Research Applications


In Vivo Xenograft Efficacy Studies

Given the evidence for a lower effective dose of 15 mg/kg compared to 25 mg/kg for DCZ0415 [1], DCZ5418 is the preferred TRIP13 inhibitor for researchers designing in vivo multiple myeloma xenograft studies where minimizing drug exposure is critical. This dose advantage may translate to reduced systemic toxicity and improved therapeutic windows, making DCZ5418 a more translationally relevant tool for preclinical efficacy assessment.

Mechanistic Studies in Cancer Cell Lines

DCZ5418 can be employed as a chemical probe to dissect TRIP13-dependent pathways in multiple myeloma and other TRIP13-overexpressing cancers [2]. Its direct interaction with TRIP13 has been validated, and its activity in vitro is consistent with the class of TRIP13 inhibitors. Researchers should consider including DCZ0415 or another TRIP13 inhibitor as a comparator to confirm target specificity and to quantify relative potency in their specific cellular systems.

Lead Optimization for TRIP13 Inhibitors

The rational design of DCZ5418, which improved upon both the safety of cantharidin and the in vivo efficacy of DCZ0415 [1], provides a valuable structural template for medicinal chemists. The compound's synthesis and structure-activity relationships, as described in the primary literature, offer a starting point for further optimization of TRIP13 inhibitors with enhanced drug-like properties.

Comparative Benchmarking Studies

DCZ5418 is most appropriately used in studies that directly compare it to DCZ0415 or cantharidin, where the existing comparative data provide a clear rationale. For experiments requiring comparison to other TRIP13 inhibitors (e.g., TI17, DCZ5417) or to proteasome inhibitors like bortezomib, researchers should first generate the necessary head-to-head data in their model systems, as such data are currently lacking in the public domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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